1-Ethoxy-2-(2-methoxyethoxy)ethane
Overview
Description
. It is characterized by its ethylene glycol, ethyl, and methyl functional groups. This compound is widely used as a solvent in various industries due to its excellent solvency properties .
Mechanism of Action
Target of Action
1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether , is a chemical compound with the molecular formula C7H16O3 . .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . This physical property may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a chemical compound. For this compound, it’s known that the compound should be stored in a dry, room temperature environment . .
Preparation Methods
Diethylene glycol ethyl methyl ether is typically synthesized through the reaction of diethylene glycol monoethyl ether with methanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide . The reaction is carried out at temperatures ranging from 30°C to 120°C, and the product is purified through distillation . Industrial production methods involve similar processes, often with additional steps for purification and quality control .
Chemical Reactions Analysis
Diethylene glycol ethyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethylene glycol ethyl methyl ether has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Diethylene glycol ethyl methyl ether is unique compared to other similar compounds due to its specific combination of ethylene glycol, ethyl, and methyl functional groups. Similar compounds include:
Diethylene glycol monoethyl ether: Lacks the methyl group, resulting in different solvency properties.
Diethylene glycol monomethyl ether: Lacks the ethyl group, affecting its reactivity and applications.
Ethylene glycol monomethyl ether: Has a simpler structure with only one glycol unit, leading to different chemical behavior.
Diethylene glycol ethyl methyl ether stands out due to its balanced solvency and reactivity, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
1-(2-ethoxyethoxy)-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJRPYFBORAQAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883636 | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1002-67-1 | |
Record name | Diethylene glycol methyl ethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethylene glycol ethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylene glycol ethyl methyl ether | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03508 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a trifluoromethyl group influence the properties of ether-based solvents for lithium secondary batteries?
A1: The research article highlights the impact of incorporating a trifluoromethyl (CF3-) group into the structure of ether-based solvents, specifically comparing EMEE with its trifluorinated analog, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane (TFEMEE). The strong electron-withdrawing nature of the CF3- group leads to several notable effects:
- Increased Relative Permittivity: TFEMEE exhibits a higher relative permittivity compared to EMEE []. This suggests that TFEMEE possesses a greater ability to separate and stabilize ions in solution, a crucial factor for electrolyte performance in batteries.
- Higher Viscosity: The presence of the CF3- group also results in increased viscosity for TFEMEE []. Higher viscosity can negatively impact ion mobility within the electrolyte, potentially hindering battery performance.
- Enhanced Anodic Stability: TFEMEE demonstrates improved anodic stability compared to EMEE []. This enhanced stability at higher voltages is beneficial for achieving a wider operational voltage window in lithium-ion batteries.
Q2: How does the viscosity of EMEE change with temperature, and how does this compare to its fluorinated counterpart, TFEMEE?
A2: The research indicates that EMEE exhibits low kinematic viscosity, particularly at elevated temperatures []. Interestingly, despite the generally higher viscosity of TFEMEE due to the presence of the CF3- group, its kinematic viscosity becomes comparable to that of EMEE at higher temperatures []. This finding suggests that TFEMEE might mitigate the negative impact of its intrinsically higher viscosity during high-temperature battery operation.
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